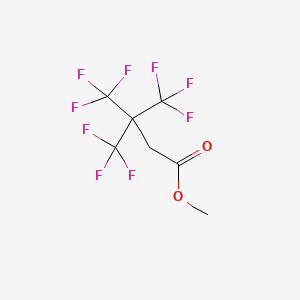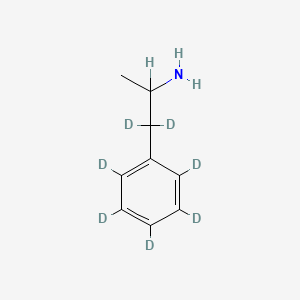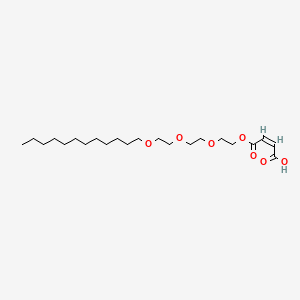
2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethyl hydrogen maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethyl hydrogen maleate is a chemical compound with the molecular formula C22H40O7. It is a derivative of maleic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl group. This compound is known for its surfactant properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl hydrogen maleate typically involves the esterification of maleic acid with 2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethanol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, is common to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethyl hydrogen maleate undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Hydrolysis: Reaction with water to break down into maleic acid and 2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethanol.
Oxidation: Reaction with oxidizing agents to form corresponding carboxylic acids.
Common Reagents and Conditions
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Esterification: Formation of esters with various alcohols.
Hydrolysis: Maleic acid and 2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethanol.
Oxidation: Corresponding carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethyl hydrogen maleate is used in various scientific research applications, including:
Chemistry: As a surfactant in the synthesis of nanoparticles and other materials.
Biology: In the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Potential use in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Used in the formulation of detergents, emulsifiers, and dispersants.
Wirkmechanismus
The mechanism of action of 2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl hydrogen maleate is primarily based on its surfactant properties. It reduces the surface tension between different phases, such as oil and water, by aligning at the interface and forming micelles. This property is utilized in various applications, including emulsification, dispersion, and solubilization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethyl hydrogen sulfate
- 2-(2-(2-(Ethoxyethoxy)ethoxy)ethyl acetate
- 2-(2-(2-(Acetyloxyethoxy)ethoxy)ethoxy)ethyl acetate
Uniqueness
Compared to similar compounds, 2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl hydrogen maleate has unique properties due to the presence of the maleate group. This group imparts additional reactivity and functionality, making it suitable for specific applications in surfactant chemistry and material science.
Eigenschaften
CAS-Nummer |
66104-67-4 |
|---|---|
Molekularformel |
C22H40O7 |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
(Z)-4-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C22H40O7/c1-2-3-4-5-6-7-8-9-10-11-14-26-15-16-27-17-18-28-19-20-29-22(25)13-12-21(23)24/h12-13H,2-11,14-20H2,1H3,(H,23,24)/b13-12- |
InChI-Schlüssel |
LSDNCMFQVGKKGP-SEYXRHQNSA-N |
Isomerische SMILES |
CCCCCCCCCCCCOCCOCCOCCOC(=O)/C=C\C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCOCCOCCOCCOC(=O)C=CC(=O)O |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Naphthalenedisulfonic acid, 4-amino-3-[(4-aminophenyl)azo]-6-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]amino]-3-sulfophenyl]azo]-5-hydroxy-](/img/structure/B14464374.png)
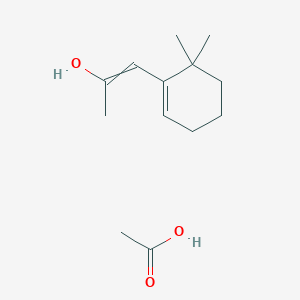
![N-[(2-Nitrophenyl)sulfanyl]benzenesulfonamide](/img/structure/B14464384.png)
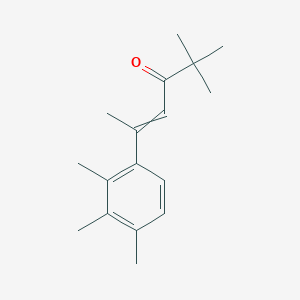
![1-{2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl}azepane](/img/structure/B14464400.png)

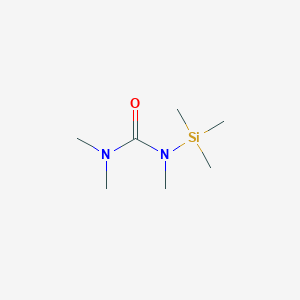
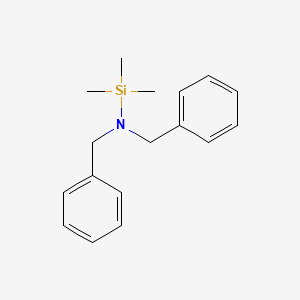
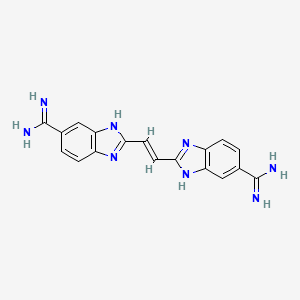
![2-Methyl-4-[(2-methylanilino)methyl]aniline](/img/structure/B14464427.png)
![1H-Pyrido[3,2-c][1,2]diazepine](/img/structure/B14464429.png)
![2-[(2-Chlorophenyl)methyl]-1-methylpyrrolidine](/img/structure/B14464436.png)
